Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate
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Overview
Description
Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate is an organic compound belonging to the class of pyridazinone derivatives This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with an ethyl acetate group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate typically involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, leading to the formation of hydroxyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions include various substituted pyridazinone derivatives, hydroxyl derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: Research has shown its potential as a therapeutic agent for treating various diseases, including bacterial infections and inflammatory conditions.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate
- Ethyl (3-(4-nitrophenyl)-6-oxo-1(6H)-pyridazinyl)acetate
- Ethyl (3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)acetate
Uniqueness
Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties. These properties influence the compound’s reactivity and biological activity, distinguishing it from other similar pyridazinone derivatives.
Properties
CAS No. |
58112-52-0 |
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Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetate |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15(19)10-17-14(18)9-8-13(16-17)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
CKVHJJWMNSGPNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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